molecular formula C19H17N3O3 B11088937 4-(2-Methoxyphenoxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile

4-(2-Methoxyphenoxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile

Cat. No.: B11088937
M. Wt: 335.4 g/mol
InChI Key: DPGDDKXSPJXERE-UHFFFAOYSA-N
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Description

2-CYANO-4-(2-METHOXYPHENOXY)-5-MORPHOLINOPHENYL CYANIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-(2-METHOXYPHENOXY)-5-MORPHOLINOPHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of a methoxyphenol derivative with a suitable halogenating agent to form the methoxyphenoxy intermediate.

    Introduction of the Morpholinophenyl Group: The methoxyphenoxy intermediate is then reacted with a morpholine derivative under controlled conditions to introduce the morpholinophenyl group.

    Addition of Cyano Groups: Finally, the cyano groups are introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-(2-METHOXYPHENOXY)-5-MORPHOLINOPHENYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-CYANO-4-(2-METHOXYPHENOXY)-5-MORPHOLINOPHENYL CYANIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CYANO-4-(2-METHOXYPHENOXY)-5-MORPHOLINOPHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The cyano groups can participate in nucleophilic or electrophilic interactions, while the methoxyphenoxy and morpholinophenyl groups contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-CYANO-4-METHYLBIPHENYL: Known for its use in the synthesis of antihypertensive drugs.

    2-CYANO-4-METHOXYPHENYL ACETATE: Utilized in organic synthesis and as an intermediate in pharmaceutical production.

Uniqueness

2-CYANO-4-(2-METHOXYPHENOXY)-5-MORPHOLINOPHENYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-(2-methoxyphenoxy)-5-morpholin-4-ylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C19H17N3O3/c1-23-17-4-2-3-5-18(17)25-19-11-15(13-21)14(12-20)10-16(19)22-6-8-24-9-7-22/h2-5,10-11H,6-9H2,1H3

InChI Key

DPGDDKXSPJXERE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C(=C2)C#N)C#N)N3CCOCC3

Origin of Product

United States

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